molecular formula C20H16N2O2S B5849563 3-[4-Hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5,7-dimethylindol-2-one

3-[4-Hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5,7-dimethylindol-2-one

Cat. No.: B5849563
M. Wt: 348.4 g/mol
InChI Key: JJKTXFLMOWEDRO-UHFFFAOYSA-N
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Description

3-[4-Hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5,7-dimethylindol-2-one is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, an indole ring, and a hydroxyphenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-Hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5,7-dimethylindol-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with a haloketone under acidic conditions. The indole ring can be synthesized separately via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions. The final step involves coupling the thiazole and indole rings through a series of condensation reactions, often using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-[4-Hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5,7-dimethylindol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nitric acid (HNO₃), bromine (Br₂)

Major Products

Scientific Research Applications

3-[4-Hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5,7-dimethylindol-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-Hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5,7-dimethylindol-2-one involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5,7-dimethylindol-2-one is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and biological activities. The presence of both thiazole and indole rings allows it to interact with a wide range of biological targets, making it a versatile compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[4-hydroxy-2-(4-methylphenyl)-1,3-thiazol-5-yl]-5,7-dimethylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-10-4-6-13(7-5-10)20-22-19(24)17(25-20)15-14-9-11(2)8-12(3)16(14)21-18(15)23/h4-9,24H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJKTXFLMOWEDRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C3=C4C=C(C=C(C4=NC3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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